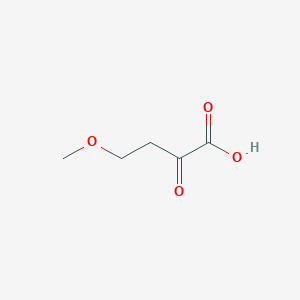

4-Methoxy-2-oxobutanoic acid

Description

4-Methoxy-2-oxobutanoic acid is a keto acid derivative characterized by a methoxy group (-OCH₃) at the C4 position and a ketone group (=O) at the C2 position of a four-carbon chain. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, enabling participation in condensation and nucleophilic addition reactions. Its synthesis often involves esterification or oxidation pathways, as highlighted in protocols requiring anhydrous conditions to avoid methanol residues, which can interfere with subsequent reactions . Nuclear magnetic resonance (NMR) data (δ 2.60–2.80 for CH₂ groups, δ 3.68 for OCH₃, and δ 9.89 for OH) confirm its structural integrity .

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4-methoxy-2-oxobutanoic acid |

InChI |

InChI=1S/C5H8O4/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |

InChI Key |

JFAKSOOYYQGYIA-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents, oxidation states, and functional groups, leading to distinct chemical and physical properties (Table 1).

Table 1: Structural and Functional Comparison of 4-Methoxy-2-oxobutanoic Acid and Analogs

Physical Properties and Spectroscopic Data

- Solubility: The methoxy and ketone groups in 4-Methoxy-2-oxobutanoic acid confer moderate water solubility, whereas ester derivatives (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) are lipid-soluble .

- Spectroscopy: NMR data for 4-Methoxy-4-oxobutanoic acid (δ 3.68 for OCH₃) contrasts with the deshielded methylsulfanyl protons (δ ~2.5) in 4-(methylsulfanyl)-2-oxobutanoic acid .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-Methoxy-2-oxobutanoic acid?

A common method involves esterification followed by hydrolysis. For example, in a synthesis protocol, 4-Methoxy-4-oxobutanoic acid (a closely related derivative) was prepared via polyalkylation reactions, with strict drying requirements to eliminate methanol residues. Post-synthesis characterization using NMR confirmed purity, showing distinct peaks at δ 2.60–2.80 (2xCH), 3.68 (OCH), and 9.89 (OH) . Alternative routes may involve Claisen condensation or modifications of oxobutanoic acid backbones, as seen in structurally similar compounds .

What safety protocols are critical when handling 4-Methoxy-2-oxobutanoic acid?

Researchers must wear PPE (gloves, lab coats, goggles) and work in well-ventilated areas. Waste should be segregated and disposed via certified agencies. Analogous compounds (e.g., 4-Methoxy-2,4-dioxobutanoic acid) highlight risks of skin irritation and toxicity, necessitating glove-box use for sensitive steps .

Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm functional groups (e.g., methoxy, carbonyl) and purity .

- Mass spectrometry : For molecular weight validation.

- FTIR : To identify carbonyl (C=O) and methoxy (C-O) stretches.

Cross-referencing with literature data (e.g., δ 3.68 ppm for OCH) ensures accuracy .

Advanced Research Questions

How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions may arise from solvent effects, impurities, or tautomerism. For example, residual methanol in 4-Methoxy-2-oxobutanoic acid synthesis can alter NMR baselines. Solutions include:

- Repurification via recrystallization or column chromatography.

- Comparative analysis with high-purity standards (e.g., δ 9.89 ppm for OH in CDCl) .

- Computational validation using tools like Gaussian for predicted chemical shifts.

What strategies optimize synthetic yield in large-scale preparations?

Yield optimization requires:

- Catalyst screening : Lewis acids (e.g., AlCl) or enzyme-mediated reactions for selectivity.

- Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Claisen condensation methods, as used for ethyl 2-oxo-4-phenylbutanoate, provide a framework for scalable protocols .

How can HPLC methods be tailored for quantifying trace amounts in biological matrices?

- Derivatization : Use reagents like 6-MOQ-EtOCOOSu to enhance UV detection .

- Column optimization : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA).

- Calibration curves : Validate linearity (R > 0.99) across 0.1–100 µg/mL ranges.

What computational models predict the reactivity of 4-Methoxy-2-oxobutanoic acid in drug design?

- DFT calculations : Assess electrophilic/nucleophilic sites via Fukui indices.

- Molecular docking : Study interactions with enzymes (e.g., ketol-acid reductoisomerase) for antibiotic development.

Analog studies on fluorinated derivatives (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) guide reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.